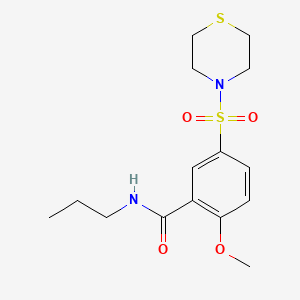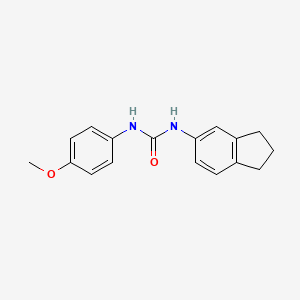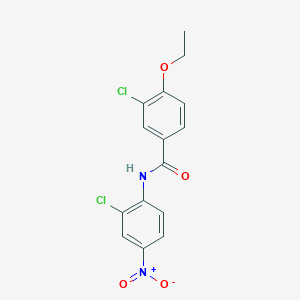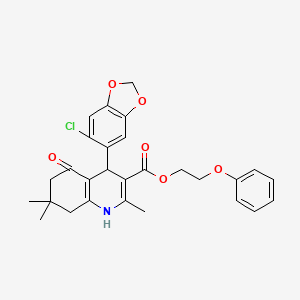![molecular formula C17H14BrNO2 B5123854 8-[2-(4-bromophenoxy)ethoxy]quinoline](/img/structure/B5123854.png)
8-[2-(4-bromophenoxy)ethoxy]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[2-(4-bromophenoxy)ethoxy]quinoline, also known as BPEQ, is a synthetic compound that has been widely used in scientific research due to its unique properties. BPEQ belongs to the class of quinoline derivatives, and its chemical structure is shown below:
Wirkmechanismus
8-[2-(4-bromophenoxy)ethoxy]quinoline exerts its inhibitory effect on PKCα by binding to its regulatory domain, thereby preventing its activation by second messengers such as diacylglycerol and Ca2+. This leads to a decrease in downstream signaling events, including the activation of mitogen-activated protein kinases (MAPKs) and the induction of gene expression.
Biochemical and Physiological Effects:
8-[2-(4-bromophenoxy)ethoxy]quinoline has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis. 8-[2-(4-bromophenoxy)ethoxy]quinoline has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
8-[2-(4-bromophenoxy)ethoxy]quinoline has several advantages for laboratory experiments, including its high potency and selectivity for PKCα, its ability to penetrate cell membranes, and its stability in various biological systems. However, 8-[2-(4-bromophenoxy)ethoxy]quinoline also has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for research involving 8-[2-(4-bromophenoxy)ethoxy]quinoline. One area of interest is the development of more potent and selective PKCα inhibitors based on the structure of 8-[2-(4-bromophenoxy)ethoxy]quinoline. Another area of interest is the investigation of the role of PKCα in various disease states, including cancer and neurodegenerative disorders, and the potential therapeutic applications of PKCα inhibitors such as 8-[2-(4-bromophenoxy)ethoxy]quinoline. Additionally, the development of novel drug delivery systems for 8-[2-(4-bromophenoxy)ethoxy]quinoline could enhance its efficacy and reduce potential toxicity.
Synthesemethoden
8-[2-(4-bromophenoxy)ethoxy]quinoline can be synthesized through a multi-step process involving the reaction of 4-bromophenol with 2-(2-chloroethoxy)ethanol, followed by cyclization with 2-aminoquinoline. The final product is obtained through purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
8-[2-(4-bromophenoxy)ethoxy]quinoline has been extensively used in scientific research due to its ability to selectively inhibit the activity of protein kinase C alpha (PKCα), a key enzyme involved in various cellular processes such as cell growth, differentiation, and apoptosis. 8-[2-(4-bromophenoxy)ethoxy]quinoline has been shown to have potential therapeutic applications in the treatment of cancer, cardiovascular diseases, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
8-[2-(4-bromophenoxy)ethoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO2/c18-14-6-8-15(9-7-14)20-11-12-21-16-5-1-3-13-4-2-10-19-17(13)16/h1-10H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPHFKKHUVFTPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCOC3=CC=C(C=C3)Br)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[2-(4-Bromophenoxy)ethoxy]quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-fluorophenyl)-5-[(5-nitro-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5123771.png)
![N'-[2-(2,4-dichlorophenoxy)acetyl]hexanohydrazide](/img/structure/B5123774.png)
![N-{2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoethyl}-N-phenylbenzenesulfonamide](/img/structure/B5123782.png)


![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5123803.png)
![2-(3,4-dimethoxyphenyl)-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5123814.png)



![3-chloro-N-({[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5123852.png)
![6-(2-naphthyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5123855.png)
![1-[2-(allyloxy)benzyl]-4-phenylpiperazine](/img/structure/B5123864.png)
![4-(3-acetylphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5123871.png)